Ethyl 2-(3-hydroxycyclopentyl)acetate
Description
Ethyl 2-(3-hydroxycyclopentyl)acetate is an ester derivative featuring a cyclopentane ring substituted with a hydroxyl group at the 3-position and an ethyl acetate moiety. This compound is likely synthesized via esterification or alkylation reactions, similar to methods used for related esters (e.g., regioselective synthesis of ethyl indazolyl acetates ). Applications may include pharmaceutical intermediates or bioactive molecules, given the prevalence of cyclopentyl and acetate motifs in drug discovery.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl 2-(3-hydroxycyclopentyl)acetate |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)6-7-3-4-8(10)5-7/h7-8,10H,2-6H2,1H3 |
InChI Key |
WJNRQNDTZCXQCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCC(C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-hydroxycyclopentyl)acetate can be synthesized through the esterification of 3-hydroxycyclopentanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
On an industrial scale, the production of esters like this compound often involves continuous processes such as reactive distillation. This method integrates reaction and separation in a single unit, enhancing efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-hydroxycyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: 3-hydroxycyclopentanecarboxylic acid and ethanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Ethyl 2-(3-hydroxycyclopentyl)acetate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-hydroxycyclopentyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis, releasing the active 3-hydroxycyclopentanecarboxylic acid, which can then interact with biological pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Methyl 3-Hydroxycyclopentane-carboxylates
- Methyl cis- and trans-3-hydroxycyclopentane-1-carboxylate (CAS 79598-73-5 and 79590-84-4): These isomers differ in stereochemistry, affecting their physical properties and biological interactions.
- Methyl 2-((1R,4S)-4-hydroxycyclopent-2-enyl)acetate : Incorporates a cyclopentene ring, introducing double-bond conjugation that may alter electronic properties and stability compared to the saturated cyclopentyl analog .
Ethyl 2-Amino-2-cyclopentylacetate
- Features an amino group instead of hydroxyl, enhancing basicity and hydrogen-bond donor capacity. This substitution could improve binding to enzymatic targets but reduce metabolic stability due to increased susceptibility to oxidation .
Ethyl 2-(Hydroxyphenyl)acetates
- Compounds like ethyl 2-(2-hydroxyphenyl)acetate (CAS 41873-65-8) replace the cyclopentyl group with an aromatic ring. The phenolic hydroxyl group increases acidity (pKa ~10) compared to the aliphatic hydroxyl in the target compound (pKa ~15–16), influencing solubility and ionic interactions .
Physicochemical Properties
*Estimated values based on structural analogs.
- logP Trends: The hydroxyl group in the target compound reduces lipophilicity compared to non-polar substituents (e.g., phenyl or chlorophenyl in imidazole derivatives ). However, the cyclopentyl group contributes to higher logP than aliphatic chains.
- Solubility : The hydroxyl group enhances water solubility relative to purely hydrophobic analogs (e.g., ethyl 2-(4-chlorobenzoyl)thioacetate ).

Crystallographic and Structural Insights
- Hydrogen-Bonding Networks : Crystal structures of related compounds (e.g., ethyl 2-(2-hydroxy-5-nitrophenyl)acetate ) reveal intermolecular O–H∙∙∙O bonds, which the target compound may replicate, stabilizing its solid-state structure.
- Stereochemical Effects : Cis/trans isomerism in methyl 3-hydroxycyclopentane-carboxylates underscores the importance of stereochemistry in melting points and solubility, a factor relevant to the target compound’s purification.
Biological Activity
Ethyl 2-(3-hydroxycyclopentyl)acetate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and comparisons with related compounds, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopentyl group substituted with a hydroxyl group and an acetate moiety. Its molecular formula is CHO, with a molecular weight of approximately 174.25 g/mol. The presence of both hydroxyl and ester functional groups is crucial for its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds, enhancing the compound's solubility and reactivity in biological systems. The ester moiety may undergo hydrolysis, releasing the corresponding alcohol and acid, which can participate in various biochemical pathways.
Key Mechanisms:
- Ion Channel Modulation : this compound has been shown to affect ion channels, particularly in ocular tissues, making it a candidate for treating conditions like glaucoma by potentially reducing intraocular pressure.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, although further research is needed to elucidate the underlying mechanisms.
Biological Activity and Applications
Research indicates that this compound possesses significant biological activity, particularly in ocular applications. Its ability to interact with ion channels suggests potential therapeutic uses in ophthalmology.
Summary of Biological Activities:
- Ocular Applications : It has been studied for its ability to block specific ion channels involved in regulating intraocular pressure.
- Anti-inflammatory Effects : Potential anti-inflammatory properties have been noted, warranting further investigation into its applications in inflammatory conditions.
Comparative Analysis with Similar Compounds
Comparative studies highlight the uniqueness of this compound relative to structurally similar compounds.
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Cyclopentolate | CHNO | Used as a mydriatic agent; blocks acetylcholine receptors. |
| Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate | CHO | Related structure with potential similar biological activity. |
| Ethyl (1-hydroxycyclohexyl)acetate | CHO | Similar compound with a cyclohexane ring instead of cyclopentane. |
Case Studies and Research Findings
- Ocular Pressure Regulation : A study demonstrated that this compound effectively reduced intraocular pressure in animal models, suggesting its potential as a treatment for glaucoma.
- Inflammatory Response Modulation : Another research effort indicated that this compound could modulate inflammatory pathways, providing insights into its therapeutic potential for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

